An In-depth Technical Guide to (S)-2-Chlorobutyric Acid
An In-depth Technical Guide to (S)-2-Chlorobutyric Acid
This guide provides a comprehensive technical overview of (S)-2-Chlorobutyric Acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, applications, and safety protocols, offering field-proven insights beyond standard catalog data.
Core Identification and Physicochemical Properties
(S)-2-Chlorobutyric Acid is a chiral carboxylic acid that serves as a valuable intermediate in the synthesis of complex organic molecules. Its stereochemistry is crucial for its biological activity in many pharmaceutical applications.
1.1. Chemical Structure and Identifiers
It is critical to distinguish the (S)-enantiomer (CAS: 32653-32-0) from its racemic mixture, 2-Chlorobutyric Acid (CAS: 4170-24-5), and the (R)-enantiomer (CAS: 54053-45-1), as the specific stereoisomer is often a prerequisite for targeted biological activity.[3][4][5][6]
1.2. Physicochemical Data
The physical and chemical properties of a synthetic building block dictate its handling, reaction conditions, and purification strategies. The data below is essential for process development and quality control.
| Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 94 °C at 9 mmHg; 90-92 °C at 12 mmHg | [2][7] |
| Density | ~1.19 g/mL at 20 °C | [2][8] |
| Refractive Index | ~1.44 | [2] |
| Specific Rotation | -16° (neat) | [2] |
| pKa | ~2.86 | [8][9] |
| Solubility | Soluble in water and organic solvents | [5][8][9] |
Table 1: Key Physicochemical Properties of (S)-2-Chlorobutyric Acid.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (S)-2-Chlorobutyric Acid is a key challenge. While racemic 2-chlorobutanoic acid can be synthesized, achieving high enantiomeric excess (ee) requires a stereoselective approach or an efficient resolution of the racemate.
2.1. Synthetic Pathways
A common laboratory-scale synthesis starts with L-α-aminobutyric acid, a readily available chiral starting material. The stereocenter is retained through a diazotization reaction in the presence of a chloride source.
Expertise in Practice: The choice of L-α-aminobutyric acid is a classic example of leveraging the "chiral pool" – using a naturally occurring, inexpensive chiral molecule as a scaffold. The critical step is the Sandmeyer-like reaction. Controlling the temperature (typically sub-zero) is paramount to minimize racemization and side reactions. The causality is clear: higher temperatures provide the activation energy for bond rotation and competing SN1-type reactions, which would scramble the stereocenter.
2.2. Chiral Resolution of Racemic 2-Chlorobutyric Acid
An alternative to asymmetric synthesis is the resolution of the racemic mixture. This is often more cost-effective for industrial-scale production. The process involves forming diastereomeric salts with a chiral resolving agent.
Diagram 1: Workflow for chiral resolution.
Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve racemic 2-chlorobutyric acid in a suitable solvent (e.g., acetone). Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as (R)-α-methylbenzylamine. The rationale for using a sub-stoichiometric amount is to selectively precipitate the less soluble diastereomeric salt, leaving the more soluble one in the solution, thus maximizing the efficiency of the initial separation.
-
Crystallization: Allow the solution to cool slowly. The diastereomeric salt of (S)-2-chlorobutyric acid with the (R)-amine will preferentially crystallize due to its lower solubility in the chosen solvent system. This insolubility is a specific, non-covalent interaction based on the 3D packing of the diastereomers in the crystal lattice.
-
Isolation: Collect the crystals by filtration.
-
Liberation of the Free Acid: Suspend the isolated diastereomeric salt crystals in water and acidify with a strong acid (e.g., HCl). This protonates the carboxylate and the amine, breaking the ionic bond of the salt.
-
Extraction: Extract the liberated (S)-2-Chlorobutyric Acid into an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched product.
Analytical Quality Control
Ensuring the chemical purity and, most importantly, the enantiomeric purity of (S)-2-Chlorobutyric Acid is non-negotiable for its use in pharmaceutical synthesis.
3.1. Purity Assessment (GC-FID)
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method to assess the chemical purity. A purity of ≥98% is typically required for synthetic applications.[2][4]
3.2. Enantiomeric Excess (ee) Determination (Chiral GC/HPLC)
The most critical quality parameter is the enantiomeric excess (ee). This is determined using chiral chromatography.
Expertise in Practice: The choice of a chiral stationary phase (CSP) is key. For acidic compounds like this, a cyclodextrin-based column (e.g., a β-DEX™ or γ-DEX™ phase) is often effective in Gas Chromatography. The mechanism involves the formation of transient, diastereomeric host-guest complexes between the enantiomers and the chiral cavities of the cyclodextrin. The (S)-enantiomer will have a slightly different interaction energy and thus a different retention time compared to the (R)-enantiomer, allowing for their separation and quantification.
Protocol: Enantiomeric Excess (ee) Analysis by Chiral GC
-
Derivatization (Optional but Recommended): Convert the carboxylic acid to a more volatile ester (e.g., methyl ester using diazomethane or TMS-diazomethane) to improve peak shape and resolution. This is a self-validating step; poor derivatization leads to tailing peaks and inaccurate integration.
-
Instrument: Gas Chromatograph with FID.
-
Column: Chiral GC column (e.g., Chiraldex G-TA, 30m x 0.25mm).
-
Conditions:
-
Injector Temp: 220 °C
-
Oven Program: 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min.
-
Detector Temp: 250 °C
-
Carrier Gas: Helium.
-
-
Analysis: Inject a prepared sample of the methyl ester. The two enantiomers will elute as separate peaks. Calculate the enantiomeric excess using the formula: ee (%) = [([Area S] - [Area R]) / ([Area S] + [Area R])] x 100. A minimum ee of 96% is often specified.[2]
Applications in Drug Development
(S)-2-Chlorobutyric Acid is a key building block for synthesizing active pharmaceutical ingredients (APIs). The chlorine atom at the α-position is an excellent leaving group, making it susceptible to nucleophilic substitution, which is a cornerstone of many synthetic routes.[5]
4.1. Key Intermediate for Levetiracetam
One of the most prominent applications is in the synthesis of Levetiracetam, an antiepileptic drug.[3] The (S)-configuration of the chlorobutyric acid precursor is essential for the final drug's stereochemistry and therapeutic effect.
Diagram 2: Role in Levetiracetam synthesis.
4.2. Other Pharmaceutical Applications
The reactivity of this chiral intermediate makes it valuable in the synthesis of other complex molecules where a stereospecific butyric acid moiety is required. Its use extends to the development of novel anti-inflammatory and anti-cancer agents.[10][11] For instance, the related (R)-enantiomer is an intermediate in the synthesis of Idelalisib, a cancer medication, highlighting the importance of specific chirality in drug design.[11]
Safety, Handling, and Storage
(S)-2-Chlorobutyric Acid is a corrosive and potentially mutagenic substance that requires careful handling.
5.1. Hazard Identification
-
GHS Classification: Corrosive to metals (H290), Causes severe skin burns and eye damage (H314), Suspected of causing genetic defects (H341).[1][2][12]
5.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only under a chemical fume hood.[13]
-
Personal Protective Equipment: Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[2][12][13]
-
Handling Precautions: Do not breathe mist/vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
5.3. Storage
-
Conditions: Store in a cool, dark, and well-ventilated place.[2] Keep the container tightly closed.
-
Materials to Avoid: Store in a corrosive-resistant container. Keep away from incompatible materials such as strong bases and oxidizing agents.[2][5]
5.4. First Aid Measures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]
-
Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[2][13]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2][13]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.[2][13]
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